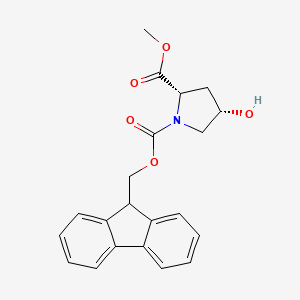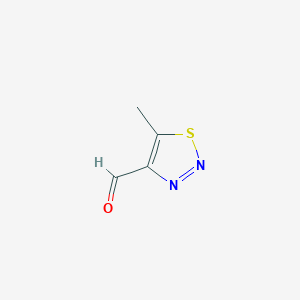
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazonoyl chlorides with thiosemicarbazides under basic conditions . Another approach involves the Hurd-Mori cyclization, which is a well-known method for constructing thiadiazole rings .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiadiazole ring can participate in various biochemical reactions, influencing enzyme activity and receptor binding . These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde include other thiadiazole derivatives such as 1,3,4-thiadiazole and 1,2,4-thiadiazole . These compounds share the thiadiazole ring structure but differ in the position and type of substituents.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the aldehyde group at the 4-position and the methyl group at the 5-position provides unique chemical properties that can be exploited in various applications .
Properties
CAS No. |
27643-16-9 |
|---|---|
Molecular Formula |
C4H4N2OS |
Molecular Weight |
128.15 g/mol |
IUPAC Name |
5-methylthiadiazole-4-carbaldehyde |
InChI |
InChI=1S/C4H4N2OS/c1-3-4(2-7)5-6-8-3/h2H,1H3 |
InChI Key |
WDYGOLOQBGVWPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NS1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate](/img/structure/B13463373.png)
![7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B13463376.png)
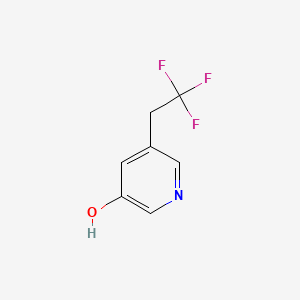
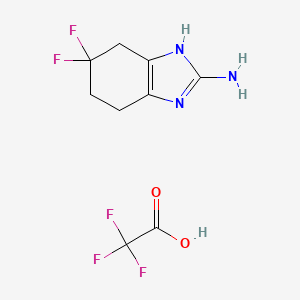
![3-[6-(Aminomethyl)-5-methyl-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13463394.png)
![2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B13463402.png)

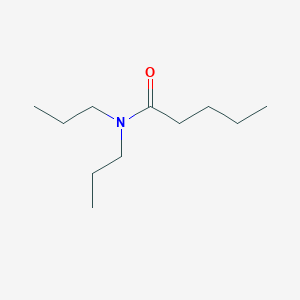
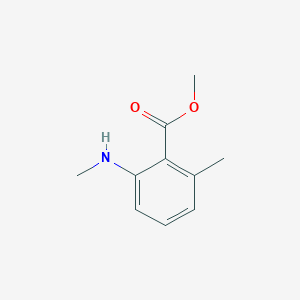

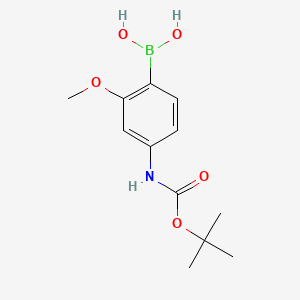
![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
